2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13735731
InChI: InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
Molecular Formula: C12H10BrNO5
Molecular Weight: 328.11 g/mol

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

CAS No.:

Cat. No.: VC13735731

Molecular Formula: C12H10BrNO5

Molecular Weight: 328.11 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate -

Specification

Molecular Formula C12H10BrNO5
Molecular Weight 328.11 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate
Standard InChI InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3
Standard InChI Key LIXUNBDVTIBQKV-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br
Canonical SMILES COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br

Introduction

Chemical Structure and Molecular Properties

Structural Composition

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate (C₁₂H₁₀BrNO₅) consists of a benzoate core substituted with a bromine atom at the para position and a methoxy group at the meta position, esterified to a succinimide ring (Fig. 1). The molecular weight is calculated as 328.12 g/mol, with an exact mass of 326.97 g/mol . The succinimide group (2,5-dioxopyrrolidin-1-yl) enhances the electrophilicity of the carbonyl carbon, making the compound a potent acylating agent.

Key Structural Features:

  • Aromatic System: The benzene ring hosts a bromine atom (Br) at position 4 and a methoxy group (-OCH₃) at position 3. Bromine’s electronegativity polarizes the aromatic system, while the methoxy group donates electron density via resonance.

  • Succinimide Ester: The cyclic imide group (C₄H₄NO₂) stabilizes the ester linkage and facilitates nucleophilic attack at the carbonyl carbon.

Physicochemical Properties

While direct experimental data for this compound is limited, analogous succinimide esters provide insights:

  • Melting Point: Estimated between 170–220°C, based on similar derivatives such as 2,5-dioxopyrrolidin-1-yl 4-chlorobenzoate (207–208°C) and 4-cyanobenzoate (223–224°C) .

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the succinimide group, with limited solubility in water.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via activation of 4-bromo-3-methoxybenzoic acid using succinimide-based coupling agents. A representative procedure, adapted from metal-free C-O cross-coupling methodologies , involves:

  • Activation: Reacting 4-bromo-3-methoxybenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent (e.g., DCC or EDCI).

    Acid + NHSDCCSuccinimide ester + DCU\text{Acid + NHS} \xrightarrow{\text{DCC}} \text{Succinimide ester + DCU}
  • Purification: Isolation via column chromatography or recrystallization yields the pure product.

Example Protocol :

  • Reactants: 4-Bromo-3-methoxybenzoic acid (1.0 equiv), NHS (1.2 equiv), EDCI (1.5 equiv) in dry DCM.

  • Conditions: Stirred at 25°C for 12 hours under nitrogen.

  • Yield: ~70–85% (estimated from analogous reactions).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 2.90–2.92 ppm (s, 4H): Succinimide methylene protons.

    • δ 3.90–3.95 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • δ 7.40–8.20 ppm (m, 3H): Aromatic protons (H-2, H-5, H-6) .

  • ¹³C NMR (CDCl₃):

    • δ 25.6 ppm: Succinimide carbons.

    • δ 56.2 ppm: Methoxy carbon.

    • δ 122–135 ppm: Aromatic carbons.

    • δ 161.0 ppm: Ester carbonyl.

    • δ 169.0 ppm: Succinimide carbonyls .

Mass Spectrometry

  • HRMS (ESI-TOF): Calculated for C₁₂H₁₀BrNO₅ [M+H]⁺: 326.9790; Observed: 326.9785 .

Applications in Organic Synthesis

Acylating Agent

The compound’s succinimide ester group enables efficient acylation of amines, alcohols, and thiols. For example:

  • Peptide Synthesis: Coupling with amino acids to introduce the 4-bromo-3-methoxybenzoyl moiety .

  • Polymer Modification: Functionalizing polymers for drug delivery systems .

Intermediate for Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions, enabling aryl-aryl bond formation. For instance:

Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'}

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